![molecular formula C15H16N4O2 B6638948 N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide](/img/structure/B6638948.png)
N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide, also known as P4MCA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in various fields of study, including biochemistry and pharmacology. In
Mechanism of Action
The mechanism of action of N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide is not yet fully understood. However, studies have suggested that N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide has been found to induce the production of reactive oxygen species, which can lead to cell death.
Biochemical and Physiological Effects
N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide has been found to have several biochemical and physiological effects. In vitro studies have shown that N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide has been found to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide in lab experiments is its specificity for certain enzymes involved in cell growth and proliferation. This can make it a useful tool for studying the mechanisms of these enzymes and their role in disease. However, one limitation of using N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide is that it may have off-target effects on other enzymes or cellular processes, which can complicate data interpretation.
Future Directions
There are several future directions for research on N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide. One area of interest is its potential use as a therapeutic agent in cancer treatment. Further studies are needed to determine the optimal dosage and administration of N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide for this application. Additionally, studies are needed to determine the safety and efficacy of N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide in animal models and clinical trials. Another future direction for research is the development of N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide derivatives with improved specificity and potency for certain enzymes or cellular processes. Overall, N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide has significant potential for further research and development in various fields of scientific study.
Synthesis Methods
The synthesis of N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide involves several steps. First, 4-pyridinemethanol is reacted with 4-nitrophenylacetic acid to form an ester. This ester is then reduced to the corresponding alcohol using sodium borohydride. The alcohol is then reacted with isocyanate to form the desired carbamate. Finally, the carbamate is hydrolyzed to produce N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide.
Scientific Research Applications
N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide has been studied for its potential applications in various fields of scientific research. One area of interest is its potential use as a therapeutic agent in cancer treatment. Studies have shown that N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-11(20)18-13-3-2-4-14(9-13)19-15(21)17-10-12-5-7-16-8-6-12/h2-9H,10H2,1H3,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXXKCUPUNSRIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

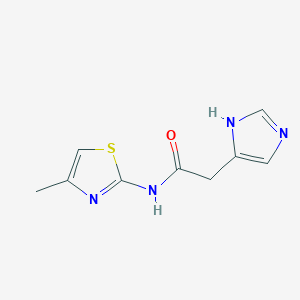
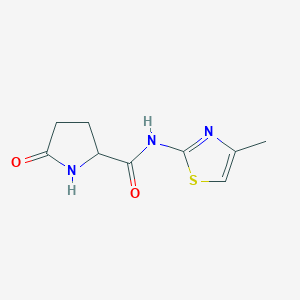

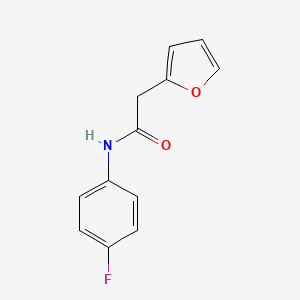

![[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B6638900.png)
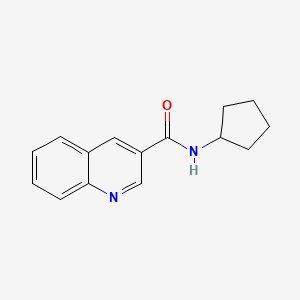
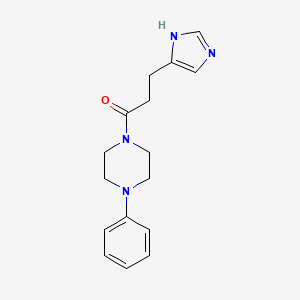
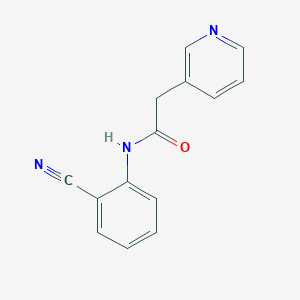
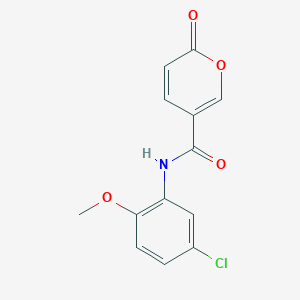
![N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide](/img/structure/B6638934.png)
![N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B6638946.png)
![(2,6-Dimethoxyphenyl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B6638974.png)
